molecular formula C11H14N4O2 B10962687 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B10962687
M. Wt: 234.25 g/mol
InChI Key: XVJHHTVOXFNDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE is a synthetic organic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring is usually formed by the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.

    Coupling of the Rings: The final step involves coupling the pyrazole and isoxazole rings through a suitable linker, such as a propanamide group, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)METHANAMINE
  • 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)ETHANAMIDE

Uniqueness

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3-ISOXAZOLYL)PROPANAMIDE is unique due to its specific combination of pyrazole and isoxazole rings linked by a propanamide group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C11H14N4O2/c1-8-7-9(2)15(13-8)5-3-11(16)12-10-4-6-17-14-10/h4,6-7H,3,5H2,1-2H3,(H,12,14,16)

InChI Key

XVJHHTVOXFNDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=NOC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.